molecular formula C7H14NNaO4S B1676738 Sodium 3-Morpholinopropanesulfonate CAS No. 71119-22-7

Sodium 3-Morpholinopropanesulfonate

Cat. No.: B1676738
CAS No.: 71119-22-7
M. Wt: 231.25 g/mol
InChI Key: MWEMXEWFLIDTSJ-UHFFFAOYSA-M
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Description

MOPS Sodium Salt is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
MOPS-Na is a novel stabilizer as buffer for the native structure of BSA against thermal denaturation.

Mechanism of Action

Target of Action

MOPS sodium salt, also known as MOPS-Na or Sodium 3-Morpholinopropanesulfonate, is primarily used as a biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological systems, such as cell culture media .

Mode of Action

MOPS sodium salt interacts with the hydrogen ions in the solution, absorbing or releasing them as necessary to maintain a stable pH . This buffering action helps to keep the pH of the system within a narrow range, even when acids or bases are added .

Biochemical Pathways

As a buffer, MOPS sodium salt doesn’t directly participate in biochemical pathways. By maintaining a stable ph, it ensures that biochemical reactions can proceed at their optimal ph . This is particularly important in biological systems where enzymes, which are often sensitive to pH, are involved .

Pharmacokinetics

MOPS sodium salt is highly soluble in water , which allows it to be easily distributed in aqueous solutions.

Result of Action

The primary result of MOPS sodium salt’s action is the maintenance of a stable pH in the solution . This can have various effects at the molecular and cellular level, depending on the specific system. For example, in cell culture media, maintaining a stable pH can help to support cell growth and viability .

Action Environment

The efficacy and stability of MOPS sodium salt can be influenced by several environmental factors. For example, its buffering capacity is dependent on temperature and concentration . Additionally, while MOPS sodium salt is stable at room temperature, it may develop a trace of yellow color over time .

Properties

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072246
Record name 4-Morpholinepropanesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-22-7
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholinepropanesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholinepropanesulfonic acid, sodium salt (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does MOPS-Na impact protein stability?

A1: Research indicates that MOPS-Na can act as a stabilizer for proteins, protecting their native structure against thermal denaturation. A study on Bovine Serum Albumin (BSA) showed that MOPS-Na exhibited a higher stabilization tendency compared to other biological buffers like HEPES and EPPS. [] This stabilization effect is attributed to MOPS-Na's influence on the hydration layers surrounding the protein. []

Q2: Beyond buffering, does MOPS-Na influence enzyme activity?

A2: Yes, MOPS-Na has been observed to enhance the activity of certain enzymes. For instance, the activity of α-chymotrypsin (α-CT) was found to be increased in MOPS-Na solutions compared to other buffer solutions. [] This suggests that MOPS-Na, aside from its buffering capacity, can directly or indirectly modulate enzymatic activity.

Q3: Can MOPS-Na be used in studies involving metal-organic polyhedra (MOPs)?

A3: Yes, MOPS-Na plays a crucial role in synthesizing porous hydrogels using MOPs. Specifically, the deprotonated form of MOPS, Sodium 5-hydroxy-1,3-benzenedicarboxylate (Na x [Rh 24 (O-bdc) x (OH-bdc) 24-x ]), facilitates the supramolecular polymerization between MOPs and organic linkers in aqueous solutions. [] This polymerization process results in the formation of hydrogels with hierarchical colloidal networks, potentially useful for applications in gas sorption and catalysis.

Q4: How does MOPS-Na perform in analytical techniques like electrophoresis?

A4: MOPS-Na is employed as a component of buffer systems in multi-capillary electrophoresis instruments for analyzing protein-protein interactions. For instance, a 60 mM MOPS-Na buffer (pH 7.35) containing 0.1% Tween 20 served as the sample buffer in a study analyzing interactions between labeled proteins and their binding partners. [] This dual-buffer system enabled rapid and reproducible analyses of interactions at physiological pH using uncoated fused-silica capillaries.

Q5: Are there studies investigating the potential neuroprotective effects of MOPS-Na?

A5: While not directly related to MOPS-Na, research has investigated the use of 8-methoxypsoralen (8-MOP), a furocoumarin, as a potential neuroprotective agent against rotenone-induced cytotoxicity in glioma cells, a model for Parkinson’s disease. [] Although 8-MOP did not protect the cells, it did prevent rotenone-induced depletion of glutathione (GSH). This highlights the importance of exploring various compounds, potentially including structurally similar molecules to MOPS-Na, for neuroprotective properties.

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